molecular formula C23H25NO2 B12371124 4-(1-Isopropyl-4,4-dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylethynyl)-benzoic acid

4-(1-Isopropyl-4,4-dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylethynyl)-benzoic acid

Cat. No.: B12371124
M. Wt: 347.4 g/mol
InChI Key: OCMSZODRCJAGHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DC271 is a synthetic retinoid compound known for its role as a retinoic acid receptor (RAR) agonist. It mimics the cellular effects of endogenous all-trans-retinoic acid (ATRA) and synthetic retinoids like EC23 by binding to retinoid protein machinery such as cellular retinoic acid-binding protein II (CRABPII). This binding facilitates the translocation of ATRA into the nucleus, where it can exert its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

DC271 is synthesized through a series of chemical reactions involving the coupling of specific organic molecules. The key steps include:

Industrial Production Methods

Industrial production of DC271 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

DC271 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of DC271 can yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

DC271 has a wide range of scientific research applications, including:

    Chemistry: Used as a fluorescent probe in retinoid assays to study retinoid signaling pathways.

    Biology: Employed in cellular studies to investigate the role of retinoic acid in cell differentiation and proliferation.

    Medicine: Potential therapeutic applications in treating diseases related to retinoid signaling, such as certain cancers and skin disorders.

    Industry: Utilized in the development of new retinoid-based drugs and diagnostic tools .

Mechanism of Action

DC271 exerts its effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This binding facilitates the translocation of ATRA into the nucleus, where it can regulate gene expression by activating or repressing specific target genes. The molecular targets and pathways involved include:

Comparison with Similar Compounds

DC271 is unique among retinoids due to its specific binding affinity and fluorescent properties. Similar compounds include:

Properties

Molecular Formula

C23H25NO2

Molecular Weight

347.4 g/mol

IUPAC Name

4-[2-(4,4-dimethyl-1-propan-2-yl-2,3-dihydroquinolin-6-yl)ethynyl]benzoic acid

InChI

InChI=1S/C23H25NO2/c1-16(2)24-14-13-23(3,4)20-15-18(9-12-21(20)24)6-5-17-7-10-19(11-8-17)22(25)26/h7-12,15-16H,13-14H2,1-4H3,(H,25,26)

InChI Key

OCMSZODRCJAGHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(C2=C1C=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)(C)C

Origin of Product

United States

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